(R)-3-(4-Fluorophenyl)thiomorpholine hydrochloride
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Overview
Description
®-3-(4-Fluorophenyl)thiomorpholine hydrochloride is a chemical compound that features a thiomorpholine ring substituted with a 4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-Fluorophenyl)thiomorpholine hydrochloride typically involves the reaction of 4-fluorobenzyl chloride with thiomorpholine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-3-(4-Fluorophenyl)thiomorpholine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
®-3-(4-Fluorophenyl)thiomorpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the fluorophenyl group or to modify the thiomorpholine ring.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: De-fluorinated thiomorpholine derivatives.
Substitution: Various substituted phenylthiomorpholine derivatives.
Scientific Research Applications
®-3-(4-Fluorophenyl)thiomorpholine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ®-3-(4-Fluorophenyl)thiomorpholine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds with a thiophene ring structure, which also exhibit various biological activities.
Fluorophenyl derivatives: Compounds with a fluorophenyl group, known for their stability and bioactivity.
Uniqueness
®-3-(4-Fluorophenyl)thiomorpholine hydrochloride is unique due to the combination of the thiomorpholine ring and the fluorophenyl group, which imparts specific chemical and biological properties. This combination makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C10H13ClFNS |
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Molecular Weight |
233.73 g/mol |
IUPAC Name |
(3R)-3-(4-fluorophenyl)thiomorpholine;hydrochloride |
InChI |
InChI=1S/C10H12FNS.ClH/c11-9-3-1-8(2-4-9)10-7-13-6-5-12-10;/h1-4,10,12H,5-7H2;1H/t10-;/m0./s1 |
InChI Key |
JKZULWJBRYJOCG-PPHPATTJSA-N |
Isomeric SMILES |
C1CSC[C@H](N1)C2=CC=C(C=C2)F.Cl |
Canonical SMILES |
C1CSCC(N1)C2=CC=C(C=C2)F.Cl |
Origin of Product |
United States |
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